Procurement Cost Advantage: 7.5× Lower Price than 5-Bromo-8-chloro Regioisomer
The target compound (5-Br-7-Cl THIQ) is priced at £77.00 per 250 mg from a major European supplier, whereas the closest positional isomer 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1445948-16-2) is listed at £580.00 per 250 mg from the same supplier—a 7.5-fold cost differential . The mono-halogenated analog 5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 81237-69-6) is lower at £16.00/250 mg but lacks the chlorine substituent required for sequential orthogonal cross-coupling strategies . This cost differential is consequential for multi-step synthetic campaigns requiring gram-scale quantities.
| Evidence Dimension | Procurement cost per 250 mg unit (GBP, same supplier class) |
|---|---|
| Target Compound Data | £77.00 per 250 mg (Apollo Scientific, UK stock, in-stock) |
| Comparator Or Baseline | 5-Br-8-Cl THIQ (CAS 1445948-16-2): £580.00 per 250 mg (Fluorochem, enquiry required); 5-Br-THIQ (CAS 81237-69-6): £16.00 per 250 mg (Apollo Scientific, in-stock) |
| Quantified Difference | Target is 7.5× less expensive than 5-Br-8-Cl; 4.8× more expensive than mono-bromo analog but offers dual-halogen orthogonal reactivity |
| Conditions | Pricing data from UK/European research chemical suppliers as of May 2026; both compounds at ≥95% purity specification |
Why This Matters
For procurement decisions in academic or industrial medicinal chemistry laboratories, the 7.5× cost advantage of the 5-Br-7-Cl isomer over the 5-Br-8-Cl isomer directly impacts project budgets for multi-step analog synthesis, while the dual-halogen pattern provides synthetic versatility that the cheaper mono-bromo analog cannot match.
